
(R)-1-Aminopropane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Aminopropane-2-thiol, also known as ®-2-Aminopropanethiol, is an organic compound with the molecular formula C3H9NS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a propane backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminopropane-2-thiol can be achieved through several methods. One common approach involves the reduction of ®-2-Aminopropanethiol disulfide using reducing agents such as dithiothreitol or sodium borohydride. Another method includes the nucleophilic substitution of ®-2-Bromo-1-propanethiol with ammonia or an amine under basic conditions.
Industrial Production Methods
In an industrial setting, ®-1-Aminopropane-2-thiol can be produced through the catalytic hydrogenation of ®-2-Aminopropanethiol disulfide. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Aminopropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
®-1-Aminopropane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications as a precursor to drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of ®-1-Aminopropane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Aminopropane-2-thiol: The enantiomer of ®-1-Aminopropane-2-thiol with similar chemical properties but different biological activities.
Cysteine: An amino acid with a similar thiol group, commonly found in proteins.
Homocysteine: An amino acid with an additional methylene group compared to cysteine.
Uniqueness
®-1-Aminopropane-2-thiol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to form disulfide bonds makes it valuable in the study of protein structure and function.
Propriétés
Formule moléculaire |
C3H9NS |
|---|---|
Poids moléculaire |
91.18 g/mol |
Nom IUPAC |
(2R)-1-aminopropane-2-thiol |
InChI |
InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1 |
Clé InChI |
MHJPNBAEWSRKBK-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](CN)S |
SMILES canonique |
CC(CN)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
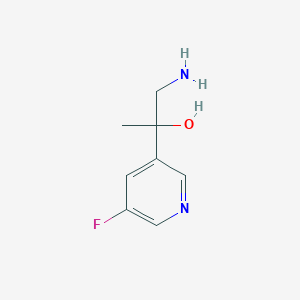
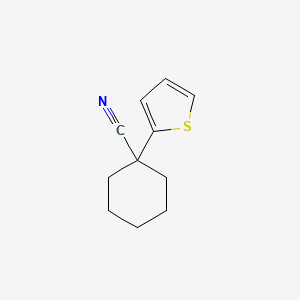
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
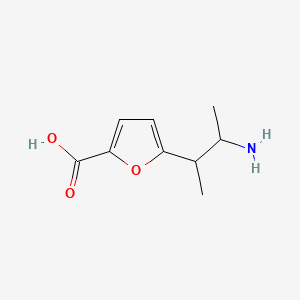
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
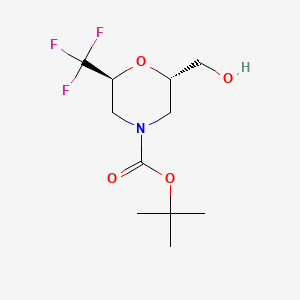
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
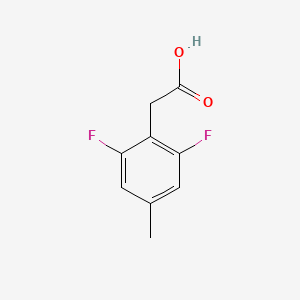
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

